molecular formula C17H15N3O3 B2902012 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-56-5

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2902012
CAS RN: 865287-56-5
M. Wt: 309.325
InChI Key: RFFIDQXUTLGFQZ-UHFFFAOYSA-N
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Description

Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Synthesis Analysis

The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This results in the formation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles involve the reaction of the amino group with various acid chlorides to yield acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles depend on the substituents in the oxadiazole ring . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its potential therapeutic applications. It has been found to exhibit multiple properties that could be useful in treating various diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop into a therapeutic agent.

Future Directions

For research involving 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide include further studies on its mechanism of action and potential therapeutic applications. It could also be studied for its potential use in treating other neurological disorders such as epilepsy and multiple sclerosis. Additionally, studies could be conducted to determine the optimal dosage and administration route for the compound.

Synthesis Methods

The synthesis of 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 5-phenyl-1,3,4-oxadiazole-2-amine in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-22-14-10-8-12(9-11-14)15(21)18-17-20-19-16(23-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFIDQXUTLGFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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